Cathasterone

Descripción general

Descripción

Cathasterone is a naturally occurring brassinosteroid, a class of plant-specific steroid hormones. Brassinosteroids are essential for normal plant growth and development, participating in the regulation of numerous physiological processes such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development . This compound, specifically, is a precursor in the biosynthesis of other brassinosteroids like brassinolide and castasterone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cathasterone can be synthesized from plant sterols such as stigmasterol. The synthesis involves multiple steps, including oxidation and reduction reactions. For instance, stigmasterol can be converted to 24-epithis compound through a series of reactions involving oxidation at specific carbon positions .

Industrial Production Methods: Industrial production of this compound is not widely documented, as it is typically synthesized in laboratory settings for research purposes. The process generally involves the extraction of precursor sterols from plant sources followed by chemical synthesis to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Cathasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion to other brassinosteroids.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include teasterone, castasterone, and brassinolide .

Aplicaciones Científicas De Investigación

Biosynthesis of Cathasterone

This compound is synthesized through a series of enzymatic reactions involving cholesterol as a precursor. The biosynthetic pathway includes the conversion of campestanol to 6-oxocampestanol, which subsequently leads to this compound through a series of oxidation steps. This pathway has been extensively studied in plants such as Catharanthus roseus and tomato seedlings, revealing the complexity and significance of brassinosteroid biosynthesis in plant development .

Biological Activities

This compound exhibits several biological activities that are crucial for plant growth and development:

- Growth Promotion : this compound has been shown to promote cell elongation and division, contributing to overall plant growth. It enhances hypocotyl elongation in various plant species, particularly under stress conditions .

- Stress Response : Research indicates that this compound plays a role in mediating plant responses to abiotic stresses such as drought and salinity. Its application can improve stress tolerance in crops .

- Developmental Regulation : this compound is involved in regulating developmental processes such as flowering, fruiting, and senescence. Its presence has been linked to the modulation of gene expression related to these processes .

Agricultural Biotechnology

This compound is being investigated for its potential use in enhancing crop yields and stress resilience. By applying brassinosteroids like this compound, researchers aim to develop genetically modified plants that exhibit improved growth rates and resistance to environmental stresses.

Plant Hormone Studies

As a brassinosteroid, this compound serves as an important model compound for studying plant hormones. Its effects on various physiological processes provide insights into the mechanisms by which brassinosteroids regulate plant growth and development .

Medicinal Plant Research

In addition to its agricultural applications, this compound is being explored for its medicinal properties. Studies suggest that it may possess anti-cancer properties, making it a candidate for further pharmacological investigation .

Case Study 1: Impact on Tomato Seedlings

A study examined the effects of this compound on tomato seedlings under drought conditions. Results indicated that seedlings treated with this compound showed enhanced growth and improved water retention compared to untreated controls. This underscores its potential as a natural growth regulator in water-limited environments .

Case Study 2: this compound in Catharanthus roseus

Research involving cultured cells of Catharanthus roseus demonstrated that this compound is a key intermediate in the biosynthesis of other important brassinosteroids. The study utilized deuterium-labeled compounds to trace the metabolic pathways leading to this compound production, providing valuable insights into its role in plant metabolism .

Data Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Biotechnology | Enhancing crop yields and stress resilience | Improved growth under drought conditions |

| Plant Hormone Studies | Investigating regulatory mechanisms of brassinosteroids | Insights into gene expression modulation |

| Medicinal Plant Research | Potential anti-cancer properties | Further pharmacological studies recommended |

Mecanismo De Acción

Cathasterone exerts its effects by acting as a precursor in the brassinosteroid biosynthesis pathway. It is converted to more active brassinosteroids like castasterone and brassinolide, which then bind to specific receptors in plant cells. This binding activates a signal transduction pathway involving receptor kinases, leading to the regulation of gene expression and subsequent physiological responses .

Comparación Con Compuestos Similares

Brassinolide: The most active brassinosteroid, known for its strong growth-promoting effects.

Castasterone: Another potent brassinosteroid, closely related to brassinolide.

Teasterone: A less active brassinosteroid, serving as an intermediate in the biosynthesis of more active compounds.

Uniqueness of Cathasterone: this compound is unique in its role as a precursor in the brassinosteroid biosynthesis pathway. Its conversion to more active brassinosteroids is essential for the regulation of plant growth and development .

Actividad Biológica

Cathasterone, a significant brassinosteroid (BR), plays a crucial role in plant growth and development. This article provides an in-depth analysis of its biological activity, including its biosynthetic pathways, physiological effects, and research findings from various studies.

1. Overview of this compound

This compound (CT) is a C28 brassinosteroid derived from cholesterol through a series of enzymatic transformations. It is recognized for its potent biological activities, influencing various physiological processes in plants such as cell elongation, division, and stress responses.

2. Biosynthesis of this compound

The biosynthetic pathway of this compound involves several key steps:

- Starting Material : Cholesterol

- Intermediate Compounds :

- Cholesterol → Campesterol → Campestanol

- Campestanol → 6-deoxothis compound → this compound

This pathway is characterized by multiple enzymatic reactions mediated by cytochrome P450 enzymes and other proteins that facilitate the conversion of sterols into biologically active brassinosteroids .

3. Biological Activities

This compound exhibits numerous biological activities, including:

- Promoting Cell Elongation : CT enhances cell elongation in various plant species, contributing to overall plant height and biomass .

- Stress Resistance : It plays a role in enhancing plant tolerance to abiotic stresses such as drought and salinity .

- Regulation of Gene Expression : CT influences the expression of genes involved in growth regulation and stress responses, often through complex signaling pathways involving other phytohormones .

4.1 Physiological Effects on Plants

A study conducted on Lactuca sativa (lettuce) demonstrated that exogenous application of this compound significantly improved growth parameters under salt stress conditions. The treated plants exhibited enhanced biomass accumulation and improved chlorophyll content compared to untreated controls .

4.2 Mechanistic Insights

Research has identified that this compound interacts with specific receptors in plants, leading to the activation of downstream signaling pathways that regulate growth and development. For instance, the interaction with BRI1 (Brassinosteroid Insensitive 1) has been shown to be crucial for mediating the effects of BRs including this compound .

5. Data Table: Summary of Biological Activities

6. Conclusion

This compound is a vital component in the brassinosteroid family, influencing various aspects of plant biology. Its ability to promote growth and enhance stress resistance makes it a subject of interest for agricultural applications aimed at improving crop resilience.

7. Future Directions

Further research is necessary to fully elucidate the molecular mechanisms underlying this compound's action in plants. Investigations into its potential applications in agriculture could lead to more sustainable practices that enhance crop yields under challenging environmental conditions.

Propiedades

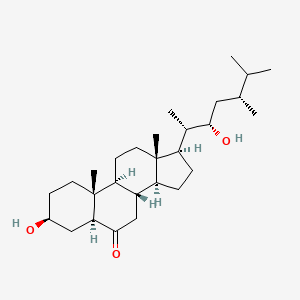

IUPAC Name |

(3S,5S,8S,9S,10R,13S,14S,17R)-3-hydroxy-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O3/c1-16(2)17(3)13-25(30)18(4)21-7-8-22-20-15-26(31)24-14-19(29)9-11-28(24,6)23(20)10-12-27(21,22)5/h16-25,29-30H,7-15H2,1-6H3/t17-,18+,19+,20+,21-,22+,23+,24-,25+,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVPGVHCEQDJCZ-VGEHDTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041168 | |

| Record name | Cathasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.